Superior Selectivity of Carbovir Triphosphate Against HIV-1 Reverse Transcriptase vs. Human DNA Polymerases Compared to AZT-TP and ddGTP
Carbovir triphosphate (CBV-TP) demonstrates a superior selectivity profile against HIV-1 reverse transcriptase (RT) compared to other nucleotide analogues. In a direct head-to-head comparison, CBV-TP, AZT triphosphate (AZT-TP), and 2′,3′-dideoxyguanosine triphosphate (ddGTP) all potently inhibited HIV-1 RT. However, unlike AZT-TP and ddGTP, which also significantly inhibited human DNA polymerases β and γ, CBV-TP exhibited little to no inhibitory effect on any of the human cellular enzymes (DNA polymerases α, β, γ, and DNA primase) [1]. This demonstrates that while CBV-TP matches the antiviral potency of its comparators, it uniquely spares host polymerases, providing a clear advantage in selectivity [1].
| Evidence Dimension | Selectivity of inhibition (HIV-1 RT vs. Human DNA Polymerases) |
|---|---|
| Target Compound Data | Potent inhibition of HIV-1 RT; Little or no inhibition of human DNA polymerases α, β, γ and DNA primase |
| Comparator Or Baseline | AZT triphosphate: Potent inhibition of HIV-1 RT; Also inhibits human DNA polymerases β and γ. ddGTP: Potent inhibition of HIV-1 RT; Also inhibits human DNA polymerases β and γ |
| Quantified Difference | CBV-TP lacks the off-target inhibition of human polymerases β and γ observed with AZT-TP and ddGTP |
| Conditions | In vitro enzyme assays with purified HIV-1 RT and human DNA polymerases α, β, γ and DNA primase |
Why This Matters
Higher selectivity for viral over host polymerases predicts a lower potential for cellular toxicity, a critical parameter for drug development and mechanism studies.
- [1] White EL, Parker WB, Macy LJ, et al. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases. Biochem Biophys Res Commun. 1989;161(2):393-398. View Source
